N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine
CAS No.: 1177297-64-1
Cat. No.: VC6145381
Molecular Formula: C7H16ClN3O
Molecular Weight: 193.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1177297-64-1 |
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Molecular Formula | C7H16ClN3O |
Molecular Weight | 193.68 |
IUPAC Name | N-methyl-2-(4-methylpyrazol-1-yl)ethanamine |
Standard InChI | InChI=1S/C7H13N3/c1-7-5-9-10(6-7)4-3-8-2/h5-6,8H,3-4H2,1-2H3 |
Standard InChI Key | ZVKKUFICBIAWJR-UHFFFAOYSA-N |
SMILES | CC1=CN(N=C1)CCNC |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine features a pyrazole ring substituted with a methyl group at the 4-position and an ethylamine side chain modified by an N-methyl group. Key properties include:
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 139.198 g/mol | |
Exact Mass | 139.111 g/mol | |
LogP | 0.80 | |
Topological Polar Surface Area | 29.85 Ų |
The compound’s moderate lipophilicity (LogP ≈ 0.80) suggests balanced solubility in both aqueous and organic media, a trait advantageous for pharmaceutical formulations . Its topological polar surface area (29.85 Ų) further indicates potential membrane permeability, a critical factor in drug bioavailability .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine typically involves nucleophilic substitution or condensation reactions. A plausible route includes:
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Formation of the pyrazole core: 4-Methylpyrazole reacts with chloroethylamine derivatives in the presence of a base (e.g., potassium carbonate) to form 2-(4-methyl-1H-pyrazol-1-yl)ethanamine.
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N-Methylation: The primary amine undergoes methylation using methyl iodide or dimethyl sulfate under basic conditions to yield the final product.
Reaction conditions (e.g., solvent choice, temperature) significantly impact yields. For instance, using polar aprotic solvents like dimethylformamide (DMF) at 80–100°C enhances reaction efficiency.
Industrial Manufacturing
Industrial processes optimize for scalability and cost-effectiveness. Continuous-flow reactors enable precise control over reaction parameters, minimizing byproduct formation. Post-synthesis purification often involves fractional distillation or column chromatography, though regulatory-grade batches may require recrystallization for ≥99% purity .
Physicochemical and Thermodynamic Properties
Stability and Reactivity
The compound’s stability is influenced by its amine and pyrazole functionalities. Under acidic conditions, the amine group may protonate, increasing water solubility, while the pyrazole ring remains resistant to electrophilic substitution due to electron-withdrawing effects . Accelerated stability studies predict decomposition temperatures above 200°C, consistent with related pyrazole derivatives .
Predicted Thermodynamic Values
Although experimental data are sparse, quantitative structure-property relationship (QSPR) models estimate:
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Boiling Point: ~233°C (analogous to N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine )
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Density: 1.03 g/cm³ (similar to structurally related compounds )
These values align with trends observed in alkyl-substituted pyrazoles, where increased alkylation reduces crystallinity and enhances organic solubility.
Comparative Analysis with Structural Analogs
N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine (CAS 340967-02-4)
This ethyl-substituted analog shares a similar pyrazole backbone but exhibits higher lipophilicity (LogP ≈ 1.2) and reduced aqueous solubility. Its broader biological activity profile, including antiviral properties, highlights the impact of N-alkyl chain length on pharmacodynamics.
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine (CAS 949095-17-4)
The methylene bridge in this compound enhances conformational flexibility, improving binding affinity for G-protein-coupled receptors (GPCRs). Such structural nuances underscore the importance of substitution patterns in drug design.
Future Directions and Research Gaps
While N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine holds promise, critical research gaps persist:
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In Vivo Toxicology: Acute and chronic toxicity profiles remain uncharacterized.
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Synthetic Optimization: Catalytic asymmetric synthesis could yield enantiomerically pure variants for targeted therapies.
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Clinical Applications: Preclinical studies are needed to validate its efficacy in disease models.
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